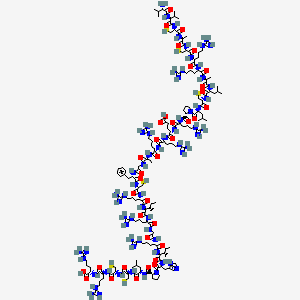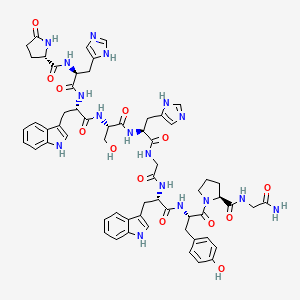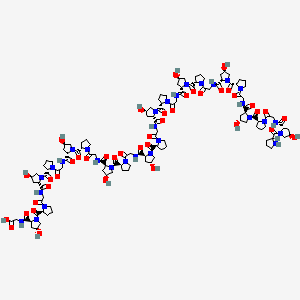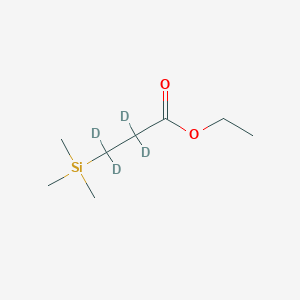
1,4-Dicyclohexyl-2,5-diiodobenzene
Overview
Description
1,4-Dicyclohexyl-2,5-diiodobenzene is an organic compound with the molecular formula C18H24I2 . It is used extensively in scientific research due to its unique properties. It is a stable compound with a molecular weight of 494.19 g/mol .
Synthesis Analysis
This compound can be synthesized through several methods, including the reaction of an iodine molecule with 1,4-dicyclohexylbenzene using iron powder as a catalyst.Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two iodine atoms attached at positions 2 and 5, and two cyclohexyl groups attached at positions 1 and 4 .Chemical Reactions Analysis
1,4-Diiodobenzene, a related compound, is used in Suzuki reactions and as a precursor in the preparation of other organic compounds . It’s reasonable to assume that this compound could be used in similar reactions.Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 184-186 °C (lit.) . It is insoluble in water but soluble in organic solvents.Scientific Research Applications
Photocyclization and Synthesis of Organic Compounds
1,4-Dicyclohexyl-2,5-diiodobenzene and its derivatives are used in various organic synthesis processes. For instance, 1,4-dithienyl-2,5-divinylbenzenes undergo oxidative photocyclization to form bent anthradithiophenes (BADTs), which are luminescent compounds (Pietrangelo et al., 2007). Similarly, 1,2-dibromobenzenes, which can be derived from compounds like 1,4-diiodobenzene, are valuable precursors in various organic transformations, particularly in reactions forming benzynes (Diemer et al., 2011).
Material Synthesis and Crystal Structure Analysis
The synthesis of materials like 2,5-dibenzoyl-1,4-diiodobenzene, derived from similar compounds, plays a crucial role in the development of advanced materials. The crystal structures of such compounds provide valuable insights for material science applications (Zhu, 2010). Electrochemical reactions involving derivatives of 1,4-diiodobenzene, such as 1,4-dimethoxybenzene, are studied for their potential in creating novel compounds through electrolysis (Petrosyan et al., 2005).
Development of Functionalized Polymers
1,4-Diiodobenzene derivatives are instrumental in the synthesis of specialized polymers. For example, polycondensation reactions involving 2,5-dialkoxy-1,4-diiodobenzene lead to the creation of polymers containing aromatic groups connected by alkenylene spacers, which have significant implications in materials science (Tan et al., 2019).
Inorganic Chemistry and MOF Applications
In inorganic chemistry, derivatives of 1,4-diiodobenzene are used to create metal-organic frameworks (MOFs) with unique properties. For instance, Mn2(2,5-disulfhydrylbenzene-1,4-dicarboxylate), a thiolated analogue of MOFs, demonstrates high surface area and charge mobility, which are vital for applications in electronics and material sciences (Sun et al., 2013).
Energy Storage and Battery Applications
1,4-Diiodobenzene derivatives also find applications in energy storage, particularly in non-aqueous redox flow batteries. Modified derivatives, such as 1,4-dimethoxybenzene, have been studied for their high chemical stability and efficacy as catholyte materials in batteries, indicating their potential in improving energy storage technologies (Jingjing Zhang et al., 2017).
Safety and Hazards
1,4-Dicyclohexyl-2,5-diiodobenzene is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is relatively safe when handled and used appropriately in scientific experiments, but exposure to high levels can cause skin and eye irritations.
Mechanism of Action
Target of Action
Pharmacokinetics
As a research chemical, it’s crucial to handle it with care, considering its potential for skin and eye irritation, and respiratory system toxicity .
Action Environment
The action, efficacy, and stability of 1,4-Dicyclohexyl-2,5-diiodobenzene can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical substances . .
properties
IUPAC Name |
1,4-dicyclohexyl-2,5-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h11-14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASMITRTCQRQGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C=C2I)C3CCCCC3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584520 | |
| Record name | 2~2~,2~5~-Diiodo-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,3~1~,3~2~,3~3~,3~4~,3~5~,3~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
236407-24-2 | |
| Record name | 2~2~,2~5~-Diiodo-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,3~1~,3~2~,3~3~,3~4~,3~5~,3~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dicyclohexyl-2,5-diiodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







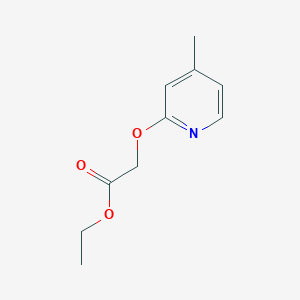

![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B1612485.png)
